6-Chloro-2,4-bis(2-chlorophenyl)-3-(4-chlorophenyl)-3,4-dihydroquinazolin-4-ol

Lipophilicity Physicochemical profiling Drug-likeness

6-Chloro-2,4-bis(2-chlorophenyl)-3-(4-chlorophenyl)-3,4-dihydroquinazolin-4-ol (CAS 77549-04-3) is a synthetic, tetra-chlorinated dihydroquinazolin-4-ol derivative belonging to the quinazoline class of nitrogen-containing heterocycles. With the molecular formula C₂₆H₁₆Cl₄N₂O and a molecular weight of 514.23 g/mol, the compound features a 3,4-dihydroquinazoline core bearing a hydroxyl group at the 4-position, three distinct chlorophenyl substituents (two at the 2- and 4-positions with ortho-chloro substitution, and one at the N-3 position with para-chloro substitution), and a chlorine atom at the 6-position of the fused benzene ring.

Molecular Formula C26H16Cl4N2O
Molecular Weight 514.2 g/mol
CAS No. 77549-04-3
Cat. No. B12918341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2,4-bis(2-chlorophenyl)-3-(4-chlorophenyl)-3,4-dihydroquinazolin-4-ol
CAS77549-04-3
Molecular FormulaC26H16Cl4N2O
Molecular Weight514.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)Cl)C(N2C4=CC=C(C=C4)Cl)(C5=CC=CC=C5Cl)O)Cl
InChIInChI=1S/C26H16Cl4N2O/c27-16-9-12-18(13-10-16)32-25(19-5-1-3-7-22(19)29)31-24-14-11-17(28)15-21(24)26(32,33)20-6-2-4-8-23(20)30/h1-15,33H
InChIKeyUGUCDYZEIOZSSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2,4-bis(2-chlorophenyl)-3-(4-chlorophenyl)-3,4-dihydroquinazolin-4-ol (CAS 77549-04-3): Chemical Identity, Physicochemical Profile, and Research Provenance


6-Chloro-2,4-bis(2-chlorophenyl)-3-(4-chlorophenyl)-3,4-dihydroquinazolin-4-ol (CAS 77549-04-3) is a synthetic, tetra-chlorinated dihydroquinazolin-4-ol derivative belonging to the quinazoline class of nitrogen-containing heterocycles [1]. With the molecular formula C₂₆H₁₆Cl₄N₂O and a molecular weight of 514.23 g/mol, the compound features a 3,4-dihydroquinazoline core bearing a hydroxyl group at the 4-position, three distinct chlorophenyl substituents (two at the 2- and 4-positions with ortho-chloro substitution, and one at the N-3 position with para-chloro substitution), and a chlorine atom at the 6-position of the fused benzene ring . The compound is cataloged under EINECS number 278-722-2 and DSSTox Substance ID DTXSID00998756 [1]. Its computed physicochemical properties include a high lipophilicity (XLogP3-AA = 7.6, experimental LogP = 7.59), a polar surface area (PSA) of 35.83 Ų, a density of 1.41 g/cm³, and a boiling point of 676.5 °C at 760 mmHg . The presence of a single hydrogen bond donor (4-OH) and two hydrogen bond acceptors distinguishes this compound from fully aromatic quinazoline analogs that lack the carbinolamine functionality [1].

Procurement Risk: Why 6-Chloro-2,4-bis(2-chlorophenyl)-3-(4-chlorophenyl)-3,4-dihydroquinazolin-4-ol Cannot Be Replaced by Generic Quinazoline Analogs


Substituting this compound with a generic dihydroquinazoline or a simpler quinazoline analog carries substantial scientific risk due to three compounding structural factors that dictate its physicochemical behavior, molecular recognition, and application specificity. First, the compound contains four chlorine atoms distributed across three distinct phenyl rings plus the 6-position of the quinazoline core; this halogenation pattern produces a LogP of 7.59—approximately 3.4 log units higher than the simpler analog 6-chloro-3-(4-chlorophenyl)-3,4-dihydroquinazoline (CAS 959-05-7, LogP = 4.17) . Second, the 4-hydroxy (carbinolamine) group introduces a hydrogen bond donor capability absent in fully aromatic quinazolines and quinazolinones, enabling distinct intermolecular interactions with biological targets or chromatographic stationary phases [1]. Third, class-level evidence demonstrates that the position of chlorine substitution on the quinazoline core is a critical determinant of biological activity; in 2-amino-3,4-dihydroquinazolines, the 6-chloro isomer acts as a 5-HT₃ serotonin receptor antagonist whereas the 8-chloro isomer is functionally inactive, establishing that regioisomeric substitution is not interchangeable [2]. These orthogonal differentiation axes mean that a replacement compound differing in any of these features—chlorine count, chlorine position, or carbinolamine presence—will exhibit fundamentally different lipophilicity, receptor binding, and analytical behavior, invalidating cross-comparison of experimental results.

Quantitative Differentiation Evidence: 6-Chloro-2,4-bis(2-chlorophenyl)-3-(4-chlorophenyl)-3,4-dihydroquinazolin-4-ol vs. Closest Analogs


Lipophilicity (LogP) Differentiation vs. Simpler 6-Chloro-3-(4-chlorophenyl)-3,4-dihydroquinazoline (CAS 959-05-7)

The target compound exhibits a computed LogP of 7.59, which is substantially higher than the LogP of 4.17 reported for the structurally simpler analog 6-chloro-3-(4-chlorophenyl)-3,4-dihydroquinazoline (CAS 959-05-7), a compound that lacks the 2,4-bis(2-chlorophenyl) substituents [1]. This LogP difference of approximately 3.4 log units translates to over a 2,500-fold difference in octanol-water partition coefficient, indicating dramatically higher membrane permeability and altered pharmacokinetic partitioning behavior [1].

Lipophilicity Physicochemical profiling Drug-likeness Partition coefficient

Boiling Point and Thermal Stability Differentiation vs. CAS 959-05-7

The target compound has a reported boiling point of 676.5 °C at 760 mmHg, compared to 435.7 °C at 760 mmHg for the simpler analog 6-chloro-3-(4-chlorophenyl)-3,4-dihydroquinazoline (CAS 959-05-7) . Additionally, the flash point of the target compound (363 °C) is substantially higher than that of CAS 959-05-7 (217.3 °C) . These differences reflect the higher molecular weight and increased van der Waals interactions conferred by the additional chlorophenyl substituents.

Thermal stability Boiling point Process chemistry Purification

6-Chloro vs. 8-Chloro Positional Isomerism: Functional Activity at 5-HT₃ Serotonin Receptors (Class-Level Evidence)

X-ray crystallographic and homology modeling studies on 2-amino-3,4-dihydroquinazoline analogs have demonstrated that the 6-chloro isomer binds to 5-HT₃ serotonin receptors and acts as a functional antagonist, whereas the 8-chloro positional isomer shows little to no binding affinity and lacks functional activity [1]. HINT (Hydropathic Interactions) analysis revealed that the 6-chloro analog formed a greater number of, and more favorable, interactions with receptor residues, while the 8-chloro analog formed fewer and unfavorable interactions [1]. The N–C–N distances in both isomers were nearly identical (1.31–1.34 Å), ruling out differences in guanidine-like delocalization as the basis for the activity difference [1]. Although this evidence was generated on 2-amino-substituted analogs rather than the target compound itself, the finding establishes a class-level principle: the 6-position chloro substituent on the dihydroquinazoline scaffold is a critical determinant of target engagement at 5-HT₃ receptors, and positional isomerism at this site (6-Cl vs. 8-Cl) cannot be considered bioequivalent [1].

5-HT3 receptor Serotonin antagonist Positional isomerism Structure-activity relationship

Carbinolamine (4-OH) Structural Feature: Hydrogen Bond Donor Capacity vs. Fully Aromatic Quinazolines

Unlike fully aromatic quinazoline derivatives (e.g., 6-chloro-2,4-bis(2-chlorophenyl)quinazoline, CAS 1283752-29-3, which is the oxidized lorazepam impurity), the target compound possesses a hydroxyl group at the 4-position of the dihydroquinazoline ring, creating a carbinolamine functionality that serves as one hydrogen bond donor (HBD = 1) and contributes to the total hydrogen bond acceptor count (HBA = 2) [1]. The oxidized quinazoline analog (CAS 1283752-29-3) lacks this HBD capacity entirely, as the 4-position is part of a fully conjugated C=N double bond system [2]. This difference introduces a discrete hydrogen bond donor pharmacophoric feature that can form directional H-bonds with biological targets (e.g., receptor backbone carbonyls, water networks in binding pockets) or influence chromatographic retention in reversed-phase HPLC [1].

Carbinolamine Hydrogen bonding Molecular recognition Receptor interactions

Dihydroquinazoline Class as NorA Efflux Pump Inhibitors: Antibiotic Resistance Modulation Potential

Dihydroquinazoline analogs have been identified as a novel class of NorA efflux pump inhibitors in Staphylococcus aureus. In a study of 17 synthesized dihydroquinazoline analogs tested in S. aureus 1199B (a NorA-overproducing strain), the compounds synergistically reduced the minimum inhibitory concentration (MIC) of norfloxacin and ethidium bromide (EtBr) by up to 16 modulation folds, demonstrating their capacity to potentiate intracellular killing of resistant strains [1]. The study provides class-level evidence that the dihydroquinazoline scaffold—defined by the partially saturated 3,4-dihydroquinazoline core present in the target compound—is a productive pharmacophore for efflux pump inhibitor development [1]. While the specific compound CAS 77549-04-3 was not among the 17 analogs directly tested, its structural alignment with the dihydroquinazoline scaffold supports investigation as a potential NorA efflux pump modulator, particularly given its high lipophilicity (LogP = 7.59) which may enhance membrane partitioning and access to the transmembrane efflux pump target [1].

Efflux pump inhibition NorA Antibiotic resistance Staphylococcus aureus

Application Scenarios for 6-Chloro-2,4-bis(2-chlorophenyl)-3-(4-chlorophenyl)-3,4-dihydroquinazolin-4-ol: Where Differentiated Properties Deliver Value


Pharmaceutical Reference Standard for Lorazepam Impurity Profiling and ANDA Submissions

The structurally related oxidized analog 6-chloro-2,4-bis(2-chlorophenyl)quinazoline (CAS 1283752-29-3) is a documented lorazepam impurity used as a reference standard for analytical method development, method validation (AMV), and quality control in Abbreviated New Drug Application (ANDA) submissions [1]. The target compound (CAS 77549-04-3), as the reduced dihydroquinazolin-4-ol form, represents a potential intermediate or degradation product in the lorazepam synthetic pathway. Its distinct carbinolamine functionality and higher polarity (PSA = 35.83 Ų) relative to the fully aromatic quinazoline impurity make it a valuable reference material for HPLC method development, forced degradation studies, and stability-indicating assay validation in lorazepam drug substance and drug product analysis .

Structure-Activity Relationship (SAR) Studies on 5-HT₃ Serotonin Receptor Antagonists

Class-level evidence demonstrates that the 6-chloro substitution on the dihydroquinazoline scaffold is essential for 5-HT₃ receptor binding and functional antagonism, with the 8-chloro isomer being inactive [1]. The target compound, bearing a 6-chloro substituent along with the distinctive 4-hydroxy carbinolamine and multiple chlorophenyl groups, can serve as a scaffold-diversification lead for medicinal chemistry programs targeting serotonergic pathways. Its high LogP (7.59) may be exploited or modulated to tune blood-brain barrier penetration, while the 4-OH group provides a handle for further derivatization (e.g., esterification, etherification) to explore pharmacokinetic optimization .

Antimicrobial Resistance Research: NorA Efflux Pump Inhibitor Scaffold Exploration

Dihydroquinazoline analogs have demonstrated the ability to reduce norfloxacin MIC by up to 16-fold in NorA-overproducing S. aureus, establishing this scaffold as a viable starting point for efflux pump inhibitor development [1]. The target compound's exceptional lipophilicity (LogP = 7.59, exceeding most reported dihydroquinazoline analogs) may enhance membrane partitioning and access to the transmembrane NorA binding site, a property that can be systematically evaluated in accumulation assays and checkerboard synergy studies with fluoroquinolone antibiotics [1]. The 4-OH group also provides a synthetic handle for generating prodrugs or analogs with modulated physicochemical profiles .

Physicochemical Reference Compound for Method Development in Highly Lipophilic Chromatographic Separations

With a LogP of 7.59, density of 1.41 g/cm³, boiling point of 676.5 °C, and refractive index of 1.673, CAS 77549-04-3 occupies an extreme region of lipophilicity space among commercially available quinazoline standards [1]. This makes it a useful calibration or system suitability standard for reversed-phase HPLC and UPLC methods designed to separate highly lipophilic pharmaceutical impurities or natural products. Its distinct chromatographic behavior relative to simpler quinazoline analogs (e.g., CAS 959-05-7, LogP = 4.17) allows for unambiguous peak identification in complex mixtures [1].

Quote Request

Request a Quote for 6-Chloro-2,4-bis(2-chlorophenyl)-3-(4-chlorophenyl)-3,4-dihydroquinazolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.